C19H19F2N7O
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is a subtype-selective modulator of the gamma-aminobutyric acid type A receptor, acting as a partial agonist at certain subtypes and an antagonist at others . It has significant applications in scientific research, particularly in the study of gamma-aminobutyric acid type A receptor subunits and their roles in various physiological processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-tert-Butyl-3-(2,5-difluorophenyl)-6-((1-methyl-1H-1,2,4-triazol-5-yl)methoxy)-[1,2,4]triazolo[4,3-b]pyridazine involves multiple steps, starting with the preparation of the triazolopyridazine core. The key steps include:
Formation of the triazolopyridazine core: This is typically achieved through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of the difluorophenyl group: This step involves a substitution reaction where the difluorophenyl group is introduced to the core structure.
Attachment of the tert-butyl group: This is usually done through an alkylation reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include the choice of solvents, temperature control, and purification methods such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
7-tert-Butyl-3-(2,5-difluorophenyl)-6-((1-methyl-1H-1,2,4-triazol-5-yl)methoxy)-[1,2,4]triazolo[4,3-b]pyridazine: undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or amines .
Applications De Recherche Scientifique
7-tert-Butyl-3-(2,5-difluorophenyl)-6-((1-methyl-1H-1,2,4-triazol-5-yl)methoxy)-[1,2,4]triazolo[4,3-b]pyridazine: is widely used in scientific research due to its selective modulation of gamma-aminobutyric acid type A receptors. Its applications include:
Mécanisme D'action
The compound exerts its effects by selectively modulating gamma-aminobutyric acid type A receptors. It acts as a partial agonist at the alpha2, alpha3, and alpha5 subtypes, enhancing their activity, while acting as an antagonist at the alpha1 subtype, inhibiting its activity . This selective modulation results in anxiolytic effects without the sedative side effects typically associated with non-selective gamma-aminobutyric acid type A receptor modulators .
Comparaison Avec Des Composés Similaires
7-tert-Butyl-3-(2,5-difluorophenyl)-6-((1-methyl-1H-1,2,4-triazol-5-yl)methoxy)-[1,2,4]triazolo[4,3-b]pyridazine: is unique due to its selective modulation of gamma-aminobutyric acid type A receptors. Similar compounds include:
Diazepam: A non-selective gamma-aminobutyric acid type A receptor modulator with sedative effects.
Alprazolam: Another non-selective modulator used for its anxiolytic effects but with a higher risk of dependence.
Zolpidem: A selective modulator of the alpha1 subtype, primarily used as a sedative.
The uniqueness of 7-tert-Butyl-3-(2,5-difluorophenyl)-6-((1-methyl-1H-1,2,4-triazol-5-yl)methoxy)-[1,2,4]triazolo[4,3-b]pyridazine lies in its ability to provide anxiolytic effects without significant sedation, making it a valuable tool in both research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C19H19F2N7O |
---|---|
Poids moléculaire |
399.4 g/mol |
Nom IUPAC |
N-[5-[(3,5-difluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]-1-pyrimidin-2-ylpiperidine-3-carboxamide |
InChI |
InChI=1S/C19H19F2N7O/c20-14-7-12(8-15(21)10-14)9-16-24-18(27-26-16)25-17(29)13-3-1-6-28(11-13)19-22-4-2-5-23-19/h2,4-5,7-8,10,13H,1,3,6,9,11H2,(H2,24,25,26,27,29) |
Clé InChI |
ODLQZKKUKWGVPL-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CN(C1)C2=NC=CC=N2)C(=O)NC3=NNC(=N3)CC4=CC(=CC(=C4)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.